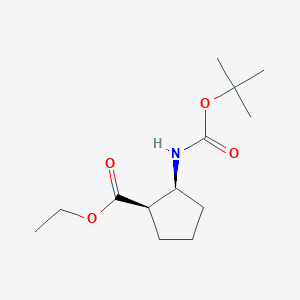

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

CAS No.: 1402568-08-4

Cat. No.: VC7806881

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1402568-08-4 |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 |

| IUPAC Name | ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 |

| Standard InChI Key | MHYUFBHMDDIXTD-ZJUUUORDSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, ethyl (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate, reflects its stereochemistry at the 1R and 2S positions, which are essential for its interactions in enantioselective reactions . Key structural features include:

| Property | Value |

|---|---|

| CAS Number | 1140972-29-7 |

| Molecular Formula | |

| Molecular Weight | 257.33 g/mol |

| SMILES Notation | CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C |

| Purity | ≥95% |

The Boc group () provides steric protection for the amine, enabling selective reactions at other functional groups. The ethyl ester enhances solubility in organic solvents, facilitating its use in multi-step syntheses .

Synthesis Methods

Synthesis typically involves stereoselective cyclopentane ring formation followed by sequential functionalization. A common route includes:

-

Cyclopentane Ring Construction: Starting from cyclopentene derivatives, diastereoselective hydrogenation or cycloaddition reactions establish the 1R,2S configuration.

-

Amino Group Protection: The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., ) .

-

Esterification: Ethyl carboxylation is achieved using ethyl chloroformate or via Steglich esterification .

Critical reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), temperatures between 0–25°C, and inert atmospheres to prevent Boc group hydrolysis. Comparative studies highlight higher enantiomeric excess (≥98%) compared to racemic analogues, attributed to chiral auxiliaries or catalysts .

Applications in Organic Synthesis

Peptide Mimetics and Prodrug Design

The compound’s rigid cyclopentane scaffold mimics peptide backbones, enabling the design of protease-resistant drug candidates. For example, it serves as a precursor to cyclopentane-based γ-amino acids, which are incorporated into foldamers with enhanced metabolic stability.

Protecting Group Strategies

The Boc group’s orthogonality allows sequential deprotection in multi-functional molecules. For instance, selective Boc removal with trifluoroacetic acid (TFA) enables subsequent amide bond formation without affecting the ethyl ester .

| Application | Example Reaction | Outcome |

|---|---|---|

| Peptide Coupling | Boc deprotection → Amidation | Linear or cyclic peptides |

| Cross-Coupling Reactions | Suzuki-Miyaura with aryl boronic acids | Biaryl cyclopentane derivatives |

Biological Activities and Research Findings

While direct biological data for Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate remains limited, its derivatives exhibit promising activities:

-

Anticancer Agents: Cyclopentane-containing analogues inhibit tubulin polymerization, showing nanomolar activity against breast cancer cell lines (MCF-7).

-

Antiviral Compounds: Boc-protected amines in similar structures disrupt viral protease activity in HIV-1.

Ongoing research focuses on optimizing pharmacokinetic properties, such as oral bioavailability, by modifying the ester moiety .

| Parameter | Recommendation |

|---|---|

| Temperature | 2–8°C (short-term); -20°C (long-term) |

| Solubility | Soluble in DMSO, chloroform |

| Stability | Stable under inert gas (N or Ar) |

Solutions in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw degradation .

Future Directions

-

Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve enantioselectivity and reduce step counts.

-

In Vivo Studies: Evaluating toxicity and efficacy of derivatives in animal models .

-

Computational Modeling: Using density functional theory (DFT) to predict reactivity and guide synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume